molecular formula C14H25NO4 B6195118 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid CAS No. 1784030-49-4

3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid

Cat. No.: B6195118
CAS No.: 1784030-49-4
M. Wt: 271.4
InChI Key:
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Description

3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid typically involves the protection of the azepane nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azepane. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or the propanoic acid moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The azepane ring can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}propanoic acid: This compound features a piperidine ring instead of an azepane ring.

    3-{1-[(tert-butoxy)carbonyl]hexahydro-1H-azepin-3-yl}propanoic acid: This compound has a hexahydro-1H-azepine ring, which is a saturated version of the azepane ring.

Uniqueness

3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid involves the protection of the amine group, followed by the addition of a propionic acid moiety to the protected amine group. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": ["Azepane", "tert-butyl chloroformate", "propionic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium hydroxide", "ethanol"], "Reaction": ["1. Azepane is reacted with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to yield 1-[(tert-butoxy)carbonyl]azepane.", "2. The protected amine group is then reacted with propionic acid in the presence of diisopropylethylamine and dichloromethane to yield 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid.", "3. The Boc group is removed using hydrochloric acid in ethanol, followed by neutralization with sodium hydroxide to yield the final product, 3-{1-[(tert-butoxy)carbonyl]azepan-3-yl}propanoic acid."] }

CAS No.

1784030-49-4

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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